REACTION_CXSMILES
|
[F:1][C:2]1[CH:23]=[CH:22][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11](C#CC3C=CC=CC=3)=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.FC1C=CC=CC=1.[Br:31]C1C=CC(CCl)=CC=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>>[Br:31][C:11]1[CH:12]=[CH:13][C:8]([C:6]([C:5]2[CH:22]=[CH:23][C:2]([F:1])=[CH:3][CH:4]=2)=[O:7])=[CH:9][CH:10]=1 |f:3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)C2=CC=C(C=C2)C#CC2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
117 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=C1
|
Name
|
|
Quantity
|
39.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
overhead stirring assembly
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 23° C. for 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
The organics were extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
CUSTOM
|
Details
|
the methylene chloride was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.3 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |